molecular formula C21H23NO3 B367211 1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione CAS No. 797780-76-8

1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione

Cat. No. B367211
CAS RN: 797780-76-8
M. Wt: 337.4g/mol
InChI Key: ZMPWINLYGWYVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione” is a chemical compound with the molecular formula C21H23NO3 . It is a derivative of indole, a heterocyclic compound that is prevalent in many important synthetic drug molecules .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring attached to a propyl chain, which is further connected to a tert-butylphenoxy group . The exact 3D structure may require further computational or experimental analysis for confirmation.


Physical And Chemical Properties Analysis

The average mass of “this compound” is 337.412 Da, and its monoisotopic mass is 337.167786 Da . More detailed physical and chemical properties may require further investigation.

Scientific Research Applications

Synthesis and Structural Characterization

  • Isatin Acylhydrazones with Sterically Hindered Phenolic Fragments : A study focused on the synthesis and structural determination of isatin acylhydrazones, closely related to the chemical . These compounds were synthesized via condensation reactions and characterized using NMR spectroscopy and X-ray diffraction, revealing their potential for further chemical modifications and applications in material science (Nugumanova et al., 2009).

  • Radical Coupling Synthesis of Indoline-2,3-diones : Another relevant study described a novel, metal-free synthesis method for indoline-2,3-diones, which are structurally similar to the compound of interest. This method involves a radical-coupling reaction, offering a straightforward approach to creating these compounds without the need for metal catalysts, highlighting their potential in green chemistry applications (Ying et al., 2017).

Potential Applications

  • Anticorrosion and Antibacterial Properties : Research into indole-2,3-dione derivatives has identified their applications in anticorrosion and antibacterial treatments. Specifically, one study evaluated the structure and effectiveness of a morpholinomethyl derivative of indoline-2,3-dione, demonstrating its utility in protecting metals against corrosion and inhibiting bacterial growth, suggesting applications in material preservation and antimicrobial coatings (Miao, 2014).

  • Chemosensor Development : Indole-2,3-diones have been investigated for their utility as chemosensors, particularly for detecting metal ions like Fe3+. These compounds exhibit significant changes in their UV-Vis absorption spectra upon binding with specific ions, indicating their potential as selective and sensitive tools for metal ion detection in environmental and biomedical contexts (Fahmi et al., 2019).

Future Directions

Indole derivatives, including “1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione”, have diverse biological activities and immense potential for therapeutic applications . Future research could focus on exploring these potentials and developing new drug candidates.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, altering the target’s function and leading to the observed effects .

Biochemical Pathways

Indole derivatives are known to influence a wide array of pathways due to their broad-spectrum biological activities . These pathways often involve the targets that the compounds bind to, and the downstream effects can include a variety of cellular responses .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives have been studied, and these compounds are generally known to have good bioavailability . The specific properties of this compound may vary based on its structure and the presence of the tert-butylphenoxypropyl group.

Result of Action

Given the broad range of activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity . These changes can lead to the observed biological activities of the compound .

properties

IUPAC Name

1-[3-(4-tert-butylphenoxy)propyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-21(2,3)15-9-11-16(12-10-15)25-14-6-13-22-18-8-5-4-7-17(18)19(23)20(22)24/h4-5,7-12H,6,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPWINLYGWYVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.